molecular formula C9H12N2O2 B13008457 2-(3-Amino-4-methylphenoxy)acetamide

2-(3-Amino-4-methylphenoxy)acetamide

Cat. No.: B13008457
M. Wt: 180.20 g/mol
InChI Key: AINRCDMVZSSLAB-UHFFFAOYSA-N
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Description

2-(3-Amino-4-methylphenoxy)acetamide is an organic compound with the molecular formula C9H12N2O2 It is a derivative of acetamide and features a phenoxy group substituted with an amino and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-methylphenoxy)acetamide typically involves the reaction of 3-amino-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction proceeds through nucleophilic substitution, where the phenol group attacks the chloroacetic acid, forming the phenoxyacetamide linkage. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Amino-4-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Amino-3-methylphenoxy)acetamide
  • 2-(4-Methoxyphenoxy)acetamide
  • 2-(4-Chloro-3-methylphenoxy)acetamide

Uniqueness

2-(3-Amino-4-methylphenoxy)acetamide is unique due to the specific positioning of the amino and methyl groups on the phenoxy ring. This positioning can influence the compound’s reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the amino group in the meta position relative to the phenoxy linkage can affect the compound’s ability to participate in hydrogen bonding and other interactions .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-(3-amino-4-methylphenoxy)acetamide

InChI

InChI=1S/C9H12N2O2/c1-6-2-3-7(4-8(6)10)13-5-9(11)12/h2-4H,5,10H2,1H3,(H2,11,12)

InChI Key

AINRCDMVZSSLAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)N)N

Origin of Product

United States

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